molecular formula C19H29N3O5S2 B4491214 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B4491214
M. Wt: 443.6 g/mol
InChI Key: ILBWLWHPMTZFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features both piperidine and piperazine moieties These structures are common in many pharmaceuticals and biologically active molecules

Preparation Methods

The synthesis of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the sulfonyl groups. Common synthetic routes include:

Industrial production methods often involve the use of high-pressure hydrogenation and catalytic processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can be compared with other piperidine and piperazine derivatives, such as:

The uniqueness of this compound lies in its combination of sulfonyl groups and its potential for diverse chemical reactions and applications.

Properties

IUPAC Name

(1-ethylsulfonylpiperidin-4-yl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5S2/c1-3-28(24,25)21-10-8-17(9-11-21)19(23)20-12-14-22(15-13-20)29(26,27)18-6-4-16(2)5-7-18/h4-7,17H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBWLWHPMTZFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 2
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1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 3
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1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 4
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1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE
Reactant of Route 6
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1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

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